molecular formula C29H43FO2 B1671181 Elocalcitol CAS No. 199798-84-0

Elocalcitol

Cat. No.: B1671181
CAS No.: 199798-84-0
M. Wt: 442.6 g/mol
InChI Key: LRLWXBHFPGSUOX-GJQYOBCGSA-N
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Description

Elocalcitol, also known as BXL-628 or Ro-26-9228, is a selective vitamin D receptor (VDR) agonist. It shares structural similarities with calcitriol, the active form of vitamin D. This compound exhibits anti-inflammatory properties and has been investigated for its therapeutic potential in various contexts.

Biochemical Analysis

Biochemical Properties

Elocalcitol interacts with the Vitamin D3 receptor (VDR) in humans . It is a small molecule with a chemical formula of C29H43FO2 and an average weight of 442.6489 . This compound is a calcitriol analog, which means it shares similar structural and functional properties with calcitriol, the active form of Vitamin D .

Cellular Effects

This compound has been shown to inhibit inflammatory responses in human thyroid cells and T cells . It decreases Th1- and Th17-type cytokines and promotes Th2-type cytokine secretion . In human thyrocytes, this compound inhibits IFNγ and TNFα-induced CXCL10 protein secretion more potently than Methimazole (MMI), a common treatment for hyperthyroidism .

Molecular Mechanism

This compound’s mechanism of action involves binding to the Vitamin D3 receptor . It impairs both cytokine intracellular pathways, whereas MMI is effective only on the IFNγ pathway . This suggests that this compound has a broader range of action in inhibiting inflammatory responses.

Temporal Effects in Laboratory Settings

This compound has been shown to reduce lesion weight by up to 70% upon treatment for 3 weeks in a mouse model of endometriosis . This suggests that this compound has a significant effect over time in reducing inflammation and lesion size.

Metabolic Pathways

As a Vitamin D analog, it is likely to be involved in similar metabolic pathways as Vitamin D, including calcium homeostasis and immune function .

Subcellular Localization

Given its interaction with the Vitamin D3 receptor, it is likely to be found in the nucleus where it can influence gene expression .

Preparation Methods

Synthetic Routes:: Elocalcitol can be synthesized through several routes. One common method involves the modification of vitamin D analogs. The specific synthetic steps may vary, but the overall strategy aims to introduce functional groups to achieve the desired structure.

Reaction Conditions:: The synthesis typically involves reactions such as hydroxylation, cyclization, and functional group transformations. Precise reaction conditions depend on the chosen synthetic pathway.

Industrial Production:: While industrial-scale production details are proprietary, pharmaceutical companies have developed efficient processes to manufacture this compound. These methods ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:: Elocalcitol undergoes various chemical transformations, including:

    Hydroxylation: Addition of hydroxyl groups.

    Cyclization: Formation of cyclic structures.

    Functional Group Modifications: Alterations to specific functional groups.

Common Reagents and Conditions:: Reagents used in this compound synthesis include oxidants, reducing agents, and catalysts. Conditions vary based on the specific reaction.

Major Products:: The primary product of this compound synthesis is this compound itself. intermediates and byproducts may also form during the process.

Scientific Research Applications

Elocalcitol has been explored in several scientific fields:

Comparison with Similar Compounds

Elocalcitol’s uniqueness lies in its selective VDR activation. While similar compounds exist, this compound’s distinct properties set it apart.

Similar Compounds::
  • Calcitriol (active vitamin D)
  • Other VDR agonists (e.g., paricalcitol)

Properties

IUPAC Name

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLWXBHFPGSUOX-GJQYOBCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199798-84-0
Record name Elocalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elocalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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